Cas no 863209-30-7 (1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid)

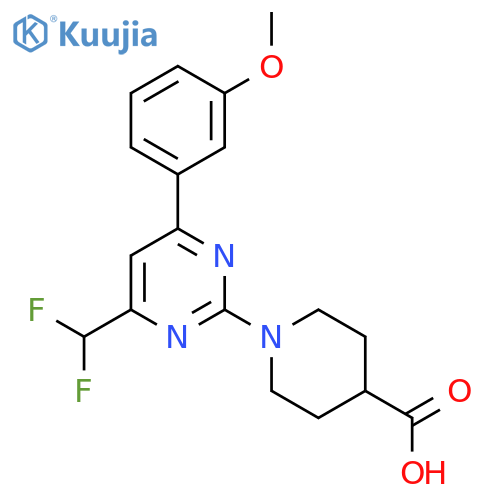

863209-30-7 structure

商品名:1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid

CAS番号:863209-30-7

MF:C18H19F2N3O3

メガワット:363.35857129097

MDL:MFCD05861831

CID:3059782

PubChem ID:19616669

1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- <br>1-(4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl)piperidine-4-carbox ylic acid

- 1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid

- 1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid

- STK350017

- NJB20930

- 1-(4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl)piperidine-4-carboxylicacid

- AKOS000311662

- EN300-230149

- BBL040222

- CS-0240799

- 863209-30-7

- 1-[4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-2-PYRIMIDINYL]-4-PIPERIDINECARBOXYLIC ACID

- MFCD05861831

- 1-(4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl)piperidine-4-carboxylic acid

-

- MDL: MFCD05861831

- インチ: InChI=1S/C18H19F2N3O3/c1-26-13-4-2-3-12(9-13)14-10-15(16(19)20)22-18(21-14)23-7-5-11(6-8-23)17(24)25/h2-4,9-11,16H,5-8H2,1H3,(H,24,25)

- InChIKey: OXBQGJBJVHZMCE-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)F

計算された属性

- せいみつぶんしりょう: 363.13944780Da

- どういたいしつりょう: 363.13944780Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 75.6Ų

1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230149-2.5g |

1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

863209-30-7 | 95% | 2.5g |

$834.0 | 2024-06-20 | |

| Matrix Scientific | 201475-1g |

1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

863209-30-7 | 1g |

$749.00 | 2023-09-06 | ||

| A2B Chem LLC | AJ05484-100mg |

1-(4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl)piperidine-4-carboxylic acid |

863209-30-7 | 95% | 100mg |

$431.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311469-5g |

1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

863209-30-7 | 97% | 5g |

¥29923.00 | 2024-04-28 | |

| Enamine | EN300-230149-10g |

1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

863209-30-7 | 95% | 10g |

$2169.0 | 2023-09-15 | |

| 1PlusChem | 1P00JFAK-10g |

1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

863209-30-7 | 95% | 10g |

$2743.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311469-2.5g |

1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

863209-30-7 | 97% | 2.5g |

¥18014.00 | 2024-04-28 | |

| 1PlusChem | 1P00JFAK-5g |

1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

863209-30-7 | 95% | 5g |

$1643.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311469-100mg |

1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

863209-30-7 | 97% | 100mg |

¥4586.00 | 2024-04-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311469-500mg |

1-[4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

863209-30-7 | 97% | 500mg |

¥11107.00 | 2024-04-28 |

1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

4. Water

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

863209-30-7 (1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:863209-30-7)1-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-ylpiperidine-4-carboxylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):213.0/639.0